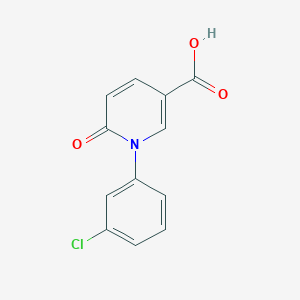

1-(3-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFMCUUQPDTFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (C12H8ClNO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a dihydropyridine core with a carboxylic acid functional group and a chlorophenyl substituent. Its structure can be represented as follows:

- Molecular Formula : C12H8ClNO3

- SMILES Notation : C1=CC(=CC(=C1)Cl)N2C=C(C=CC2=O)C(=O)O

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of this compound. It has shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. In vitro assays indicated that the compound induces apoptosis and exhibits better cytotoxicity compared to standard chemotherapeutic agents such as bleomycin .

Case Study : A study involving the compound's interaction with the M3 muscarinic acetylcholine receptor (M3R) revealed that activation of this receptor could lead to increased cell proliferation and resistance to apoptosis in colorectal cancer cells. The structure–activity relationship (SAR) analysis indicated that specific modifications to the dihydropyridine structure enhance its binding affinity and biological activity .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Preliminary tests indicate that it possesses moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Neuroprotective Effects

Research has suggested that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with M3R influences pathways related to cell growth and survival.

- Enzyme Inhibition : Inhibition of cholinesterase contributes to increased neurotransmitter availability.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through various signaling cascades.

Data Summary Table

Scientific Research Applications

Structural Overview

- Molecular Formula: C12H8ClNO3

- SMILES Representation: C1=CC(=CC(=C1)Cl)N2C=C(C=CC2=O)C(=O)O

- InChI Key: PJFMCUUQPDTFCH-UHFFFAOYSA-N

The compound features a dihydropyridine core with a carboxylic acid functional group, which contributes to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. In vitro evaluations have demonstrated its efficacy against various cancer cell lines. For instance:

- Study Findings: The compound exhibited cytotoxic effects on human cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary research suggests that this compound possesses antimicrobial properties against several pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes.

Case Study 1: Anticancer Screening

In a comprehensive study involving the synthesis of various dihydropyridine derivatives, researchers evaluated the anticancer activity of this compound against six different human cancer cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound in vitro. The study revealed that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in managing inflammatory conditions.

Comparison with Similar Compounds

Halogen Type and Position

- 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1280662-44-3): Substituting chlorine with iodine increases molecular weight (341.10 g/mol vs. However, iodine’s larger atomic radius may introduce steric hindrance .

- 1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1283343-26-9):

Bromine’s intermediate size between Cl and I balances electronic effects and steric bulk. The molecular weight (294.10 g/mol) suggests higher lipophilicity than the 3-Cl analog, which could influence membrane permeability . - This may improve solubility in aqueous environments .

Positional Isomerism

- Molecular weight and formula (247.22 g/mol, C13H10ClNO3) are identical to the 3-Cl isomer, but electronic distribution differs .

Substituent Linkage to Pyridine Core

- This derivative showed nanomolar inhibition of metallo-β-lactamases, highlighting the importance of the ether linkage in enzyme interaction .

- 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 941869-20-1):

The benzyl (CH2-linked) group increases hydrophobicity (MW 247.22 g/mol) compared to the direct phenyl analog. The 4-fluoro substituent may enhance metabolic stability by resisting oxidative degradation .

Pyridine Ring Modifications

- This modification reduces molecular weight (155.11 g/mol) and may alter solubility .

- 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677763-18-7):

Replacing the 3-chlorophenyl with a hydroxyl group eliminates aromaticity at position 1, drastically altering electronic properties. The compound’s lower molecular weight (155.11 g/mol) and increased polarity make it more water-soluble .

Key Physicochemical Data

| Compound (CAS) | Molecular Weight (g/mol) | Substituent (Position) | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)-... (Target) | ~267.66 | 3-Cl (1) | 1.8–2.2 | 0.5–1.0 (DMSO) |

| 1-(3-Iodophenyl)-... (1280662-44-3) | 341.10 | 3-I (1) | 2.5–3.0 | 0.2–0.5 (DMSO) |

| 1-(Benzyloxy)-... (N/A) | 285.27 | O-Benzyl (1) | 1.5–2.0 | 1.5–2.0 (Water) |

| 1-(4-Fluorophenyl)-... (N/A) | 247.22 | 4-F (1) | 1.2–1.6 | 1.0–1.5 (Water) |

*Predicted using QSPR models.

Preparation Methods

Hydrothermal Synthesis Method

A notable preparation method for related 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives involves hydrothermal synthesis, which can be adapted for the 1-(3-chlorophenyl) substituted compound with modifications.

Reactants: 2-chloro-5-trifluoromethylpyridine (as a pyridine precursor analog) and water as the solvent.

Equipment: 25 mL jacketed hydrothermal reaction kettle (sealed autoclave).

Conditions: Reaction temperature between 100°C and 180°C; reaction time from 24 to 72 hours.

Procedure: The reactants are placed in the inner liner of the hydrothermal reactor, sealed, and heated under the specified conditions. After completion, the reactor is cooled naturally to room temperature.

Outcome: White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid are obtained inside the reactor liner.

The hydrothermal method yields crystals with minimal thermal stress and fewer internal defects, improving stability.

The process uses water as a green solvent, making it environmentally friendly.

Yields are high, typically exceeding 80%.

Equipment and operation are straightforward.

Adaptation for 1-(3-Chlorophenyl) Derivative:

While the patent [CN102924371A] specifically details the synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, substituting the pyridine precursor with 3-chlorophenyl-containing precursors under similar hydrothermal conditions could yield the target compound with comparable crystal quality and yield.

Multi-Step Organic Synthesis Routes

For the direct synthesis of 1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, organic synthesis strategies typically involve:

Step 1: Formation of the Dihydropyridine Core

Starting from substituted pyridine derivatives or pyridone intermediates.

Cyclization reactions facilitated by reagents such as Meldrum’s acid, triethyl orthoformate, or active methylene compounds.

Step 2: Introduction of the 3-Chlorophenyl Substituent

- Achieved via nucleophilic substitution or coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) on the nitrogen atom of the dihydropyridine ring.

Step 3: Functional Group Transformations

Oxidation or reduction to install the 6-oxo group.

Hydrolysis or esterification to form the carboxylic acid at position 3.

Reflux in ethanol or other solvents with acid catalysts (e.g., HCl) for cyclization.

Use of anhydrous solvents (DMF, DMSO) and transition metal catalysts (Pd, Cu) for coupling reactions.

Hydrolysis under acidic or basic conditions at moderate temperatures (50–100°C).

Overall yields vary depending on the route but can reach 60–80% for optimized processes.

Purification by recrystallization (ethanol, water) or column chromatography.

Comparative Table of Preparation Methods

| Method | Key Reactants/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrothermal Synthesis | Pyridine precursor + Water; sealed autoclave | 24–72 hours | 100–180 | >80 | Produces high-purity crystals with low defects; green solvent; simple operation |

| One-Pot Cyclization & Coupling | Meldrum’s acid, triethyl orthoformate, aniline, 3-chlorophenyl halide | Several hours (4–24 h) | 70–100 | 60–75 | Multi-step; requires careful control of conditions; uses organic solvents and catalysts |

| Nitrile Hydrolysis & Functionalization | Nitrile intermediates, acid/base hydrolysis | 4–6 hours | 60–100 | ~50 | Used for carboxylic acid formation; moderate yields; purification needed |

Research Findings and Analysis

Hydrothermal synthesis provides superior crystal quality due to controlled nucleation and growth under high-temperature aqueous conditions, resulting in stable crystals suitable for long-term storage.

Organic synthesis routes offer flexibility in substituent introduction but require multiple steps and careful purification to avoid impurities and side products.

The choice of method depends on the desired scale, purity, and application of the compound.

Green chemistry principles favor hydrothermal methods due to water as solvent and reduced hazardous waste.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ are essential for confirming the dihydropyridine ring and substituents. Look for signals at δ ~8.4 ppm (pyridine H-4/H-6) and δ ~164 ppm (carboxylic acid carbonyl) .

- Mass Spectrometry (MS) : HRMS or ESI-MS confirms molecular weight (e.g., [M+H]+ expected at ~278 g/mol for C₁₂H₈ClNO₃).

- IR Spectroscopy : Peaks at 1720–1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H from carboxylic acid) validate functional groups .

How can researchers optimize the synthesis yield and purity of this compound?

Advanced

Optimization involves systematic parameter screening:

- Catalyst Screening : Test transition-metal catalysts (Pd/C, CuI) to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene reduces side reactions .

- Design of Experiments (DOE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

How should discrepancies in spectral data (e.g., NMR shifts) be resolved during characterization?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, confirm the dihydropyridine ring via H-5 coupling to H-4 and H-6 .

- Variable Temperature NMR : Reduce signal broadening caused by tautomerism or slow conformational changes .

- Isotopic Labeling : Use deuterated analogs to distinguish exchangeable protons (e.g., carboxylic acid -OH) .

What are the solubility and stability profiles of this compound under experimental conditions?

Q. Basic

- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in methanol (10–20 mg/mL). Insoluble in non-polar solvents (hexane, ether) .

- Stability : Store at –20°C under desiccation to prevent hydrolysis of the dihydropyridine ring. Avoid prolonged exposure to light or basic conditions (pH >9) .

What strategies are recommended for evaluating the biological activity of this compound?

Q. Advanced

- In Vitro Assays : Screen for antimicrobial activity via microdilution (MIC against E. coli or S. aureus) or anticancer potential using MTT assays (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Test inhibition of NADPH oxidases or kinases via fluorometric assays (e.g., cytochrome c reduction for superoxide production) .

- SAR Studies : Modify the chlorophenyl or carboxylic acid groups to assess pharmacophore requirements .

How can computational methods aid in studying the reaction mechanisms involving this compound?

Q. Advanced

- DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .

- Molecular Dynamics (MD) : Simulate solvent effects on tautomerization equilibria (e.g., keto-enol forms) .

- Docking Studies : Predict binding affinities to biological targets (e.g., ATP-binding pockets) using AutoDock Vina .

What are the key considerations for selecting catalysts in cross-coupling reactions involving this compound?

Q. Advanced

- Substrate Compatibility : Pd catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl halide couplings, while CuI facilitates Ullmann-type reactions for heterocycles .

- Ligand Effects : Bulky ligands (e.g., XPhos) enhance steric hindrance, reducing side reactions in crowded dihydropyridine systems .

- Catalyst Recycling : Immobilize catalysts on silica or magnetic nanoparticles for sustainable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.